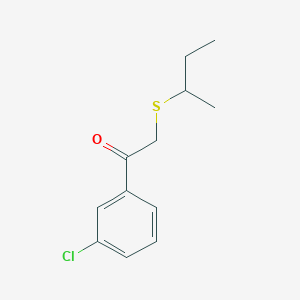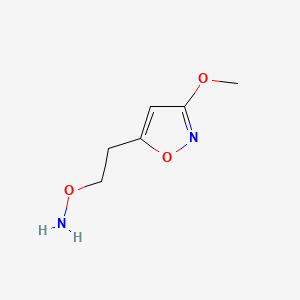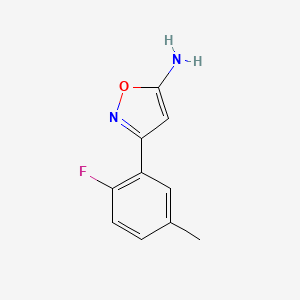
(S)-3-Cyclopentyl-3-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Cyclopentyl-3-hydroxypropanoic acid is an organic compound with a cyclopentyl group attached to a hydroxypropanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Cyclopentyl-3-hydroxypropanoic acid typically involves the following steps:
Hydroxylation: The addition of a hydroxyl group to the propanoic acid backbone.
One common method involves the reaction of cyclopentyl bromide with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide.
Solvent: Ethanol or tetrahydrofuran (THF).
Temperature: Reflux conditions for optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or catalytic methods to enhance efficiency and yield. These methods often utilize:
Catalysts: Transition metal catalysts like palladium or nickel.
Reactors: Continuous flow reactors to maintain consistent reaction conditions and improve scalability.
化学反応の分析
Types of Reactions
(S)-3-Cyclopentyl-3-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Water, ethanol, THF.
Temperature: Varies depending on the reaction, typically ranging from room temperature to reflux conditions.
Major Products
Oxidation: Cyclopentyl ketones or carboxylic acids.
Reduction: Cyclopentyl alcohols or alkanes.
Substitution: Cyclopentyl derivatives with various functional groups.
科学的研究の応用
(S)-3-Cyclopentyl-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (S)-3-Cyclopentyl-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in metabolic pathways, receptors in the central nervous system.
Pathways: Modulation of enzyme activity, alteration of receptor signaling pathways.
類似化合物との比較
Similar Compounds
Cyclopentylacetic acid: Similar structure but lacks the hydroxyl group.
Cyclopentylmethanol: Contains a hydroxyl group but differs in the position of the functional group.
Cyclopentylamine: Contains an amine group instead of a hydroxyl group.
Uniqueness
(S)-3-Cyclopentyl-3-hydroxypropanoic acid is unique due to its specific combination of a cyclopentyl group and a hydroxyl group on the propanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC名 |
(3S)-3-cyclopentyl-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H14O3/c9-7(5-8(10)11)6-3-1-2-4-6/h6-7,9H,1-5H2,(H,10,11)/t7-/m0/s1 |
InChIキー |
YMFXMBXXJUVSGH-ZETCQYMHSA-N |
異性体SMILES |
C1CCC(C1)[C@H](CC(=O)O)O |
正規SMILES |
C1CCC(C1)C(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


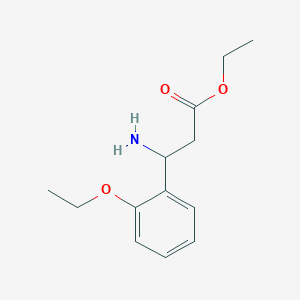
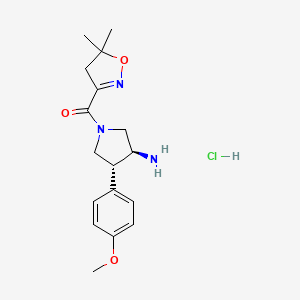

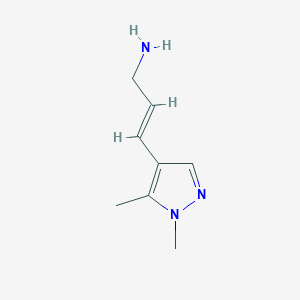

![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride](/img/structure/B13570854.png)
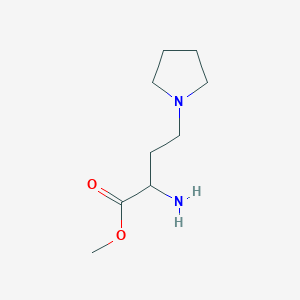
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid](/img/structure/B13570859.png)
![2,3-Dihydrospiro[isoindole-1,4'-oxane]](/img/structure/B13570862.png)
![Ethyl 2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13570869.png)
![4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine](/img/structure/B13570870.png)
